Cyclododeca-1,2-diene
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Overview
Description
Cyclododeca-1,2-diene is an organic compound with a twelve-membered ring structure containing two double bonds. This compound is of significant interest in organic chemistry due to its unique cyclic structure and reactivity. It serves as a precursor for various chemical reactions and has applications in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododeca-1,2-diene can be synthesized through several methods. One common approach involves the trimerization of butadiene using a Ziegler-Natta catalyst, such as titanium tetrachloride and aluminum chloride, under mild conditions (70-80°C) and low pressure (around 2 bar) . This process yields cyclododeca-1,5,9-triene, which can then be selectively hydrogenated to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of cyclododeca-1,5,9-triene. This oxidation can be achieved using various oxidizing agents, such as oxygen or nitric acid, in the presence of catalysts like boric acid . The resulting product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclododeca-1,2-diene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield cyclododecane or other reduced products.
Substitution: The double bonds in this compound can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Cyclododecane and other saturated hydrocarbons.
Substitution: Halogenated cyclododecanes.
Scientific Research Applications
Cyclododeca-1,2-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclododeca-1,2-diene involves its ability to undergo various chemical transformations due to the presence of double bonds. These double bonds can participate in addition reactions, forming reactive intermediates that can further react to produce a wide range of products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclododecatriene: Another twelve-membered ring compound with three double bonds.
Cyclododecane: A saturated twelve-membered ring compound obtained by the hydrogenation of cyclododeca-1,2-diene.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct reactivity compared to other cyclododeca compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
1129-91-5 |
---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
InChI |
InChI=1S/C12H20/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1,5H,2,4,6-12H2 |
InChI Key |
FJTSGSJAXDYRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC=C=CCCCC1 |
Origin of Product |
United States |
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